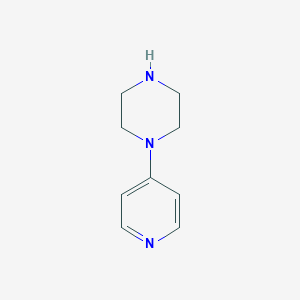

1-(4-Pyridyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-pyridin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZBAQXTXNIPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143520 | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-91-9 | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Pyridyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-pyridyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Pyridyl)piperazine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural motif, combining a pyridine ring with a piperazine moiety, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to this compound, serving as a vital resource for professionals in the field.

Chemical Properties and Structure

This compound, also known as 4-(1-piperazinyl)pyridine, is a white to off-white crystalline powder.[1] It is soluble in water and methanol.[2][3] The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(pyridin-4-yl)piperazine | [4] |

| Molecular Formula | C₉H₁₃N₃ | [2][4] |

| Molecular Weight | 163.22 g/mol | [4][5] |

| CAS Number | 1008-91-9 | [2][5] |

| Melting Point | 137-141 °C | [3][5] |

| Boiling Point | 195-200 °C at 0.3 mmHg | [3] |

| Solubility | Soluble in water and methanol | [2][3] |

| pKa (predicted) | 10.73 ± 0.10 | [3][6] |

| logP (XLogP3-AA) | 0.3 | [7] |

Structural Information

The structure of this compound is characterized by a piperazine ring attached to the 4-position of a pyridine ring. This arrangement provides a scaffold with both basic nitrogen centers, influencing its physicochemical and pharmacological properties.

Table 2: Structural Identifiers of this compound

| Identifier | String | Source(s) |

| SMILES | C1CN(CCN1)c2ccncc2 | [5] |

| InChI | InChI=1S/C9H13N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h1-4,11H,5-8H2 | [4] |

| InChIKey | OQZBAQXTXNIPRA-UHFFFAOYSA-N | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of this compound. The following sections provide established protocols for its preparation and characterization.

Synthesis of this compound

A common method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Nucleophilic Aromatic Substitution

-

Materials: 4-chloropyridine hydrochloride, piperazine, a suitable base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).

-

Procedure:

-

To a round-bottom flask, add 4-chloropyridine hydrochloride and a molar excess of piperazine.

-

Add the base to the mixture. The base is crucial to neutralize the hydrochloride salt and to scavenge the HCl generated during the reaction.

-

Add the solvent and heat the reaction mixture at an elevated temperature (typically 100-150 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected signals:

-

A multiplet for the piperazine protons adjacent to the pyridine ring.

-

A multiplet for the other piperazine protons.

-

A doublet for the pyridine protons at positions 2 and 6.

-

A doublet for the pyridine protons at positions 3 and 5.

-

A broad singlet for the N-H proton of the piperazine ring.

-

-

-

¹³C NMR Acquisition:

-

Acquire the carbon NMR spectrum.

-

Expected signals will correspond to the different carbon environments in the pyridine and piperazine rings.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or analyze the sample as a thin film on a salt plate.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands:

-

N-H stretching vibrations around 3300 cm⁻¹.

-

C-H stretching vibrations of the aromatic and aliphatic groups between 3100-2800 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridine ring in the 1600-1400 cm⁻¹ region.

-

C-N stretching vibrations around 1200-1000 cm⁻¹.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the compound and confirm its molecular weight.

Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z ratio (e.g., 40-500 amu).

-

-

Data Analysis: The retention time from the gas chromatogram will indicate the purity, and the mass spectrum will show the molecular ion peak (m/z 163) and characteristic fragmentation patterns.

Role in Drug Discovery and Signaling Pathways

This compound is a privileged scaffold in drug design, particularly for agents targeting the central nervous system (CNS).[1] Its derivatives have been investigated for their activity at various neurotransmitter receptors.

Signaling Pathways

Derivatives of this compound have been shown to interact with several key signaling pathways in the brain, primarily through their action on G-protein coupled receptors (GPCRs). These interactions are fundamental to their potential therapeutic effects in neurological and psychiatric disorders.

Drug Discovery Workflow

The utility of this compound as a molecular scaffold is evident in the drug discovery process. It serves as a starting point for the synthesis of compound libraries, which are then screened for biological activity.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile structure, and established synthetic and analytical protocols make it an invaluable tool in the quest for novel therapeutics. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its full potential in their work.

References

- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound CAS#: 1008-91-9 [m.chemicalbook.com]

- 5. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1-(4-Pyridyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine (CAS RN: 1008-91-9) is a heterocyclic organic compound featuring a piperazine ring substituted with a pyridine ring at the 1-position.[1] This bifunctional scaffold makes it a valuable building block and a significant intermediate in the synthesis of a wide range of biologically active molecules.[2][3] Its structural motifs are present in numerous compounds developed in the pharmaceutical and agrochemical sectors.[3][4] In medicinal chemistry, the pyridylpiperazine core is explored for its potential in developing therapeutic agents targeting neurological disorders, such as anxiety and depression, due to its ability to modulate receptor activity.[4] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details the experimental protocols for their determination, and visualizes key workflows.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in biological systems, designing synthetic routes, and developing formulations.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N₃ | [3] |

| Molecular Weight | 163.22 g/mol | [3][5] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 137-141 °C | [3] |

| Boiling Point | 195-200 °C @ 0.3 mmHg | [3] |

| Aqueous Solubility | Soluble | [1][3] |

| Solubility in Organics | Soluble in Methanol | [2] |

| pKa (Predicted) | 10.73 ± 0.10 | [1][3] |

| logP (Predicted) | 0.3 | [6] |

| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below. These protocols represent standard laboratory practices.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[3]

-

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., a digital device like DigiMelt or a traditional Thiele tube with a heating oil bath).

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2°C per minute. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 0.5-1.5°C) is indicative of high purity.

-

Determination of Boiling Point

The boiling point is determined at reduced pressure due to the high boiling temperature of the compound.

-

Methodology: Micro-Boiling Point Determination

-

Setup: A small amount (a few milliliters) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.

-

Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or an aluminum block) under a controlled vacuum (e.g., 0.3 mmHg).

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles as the liquid begins to boil.

-

Measurement: Heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This signifies that the vapor pressure of the compound equals the pressure of the system.

-

Determination of Aqueous Solubility

Solubility is a critical factor for bioavailability and formulation.

-

Methodology: Shake-Flask Method (Thermodynamic Solubility)

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.

-

Agitation: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved states.

-

Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The result is reported in units such as mg/mL or µM.

-

Determination of Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor interactions.

-

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol), to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid-shaped titration curve. Specifically, the pH at the half-equivalence point (where half of the base has been protonated) corresponds to the pKa of the conjugate acid.

-

Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall drug-like properties.

-

Methodology: Shake-Flask Method

-

Solvent Saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer for LogD) are shaken together for 24 hours to ensure mutual saturation, then allowed to separate.

-

Partitioning: A known amount of this compound is dissolved in the octanol phase. An equal volume of the water phase is added, and the mixture is shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[7][8]

-

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Melting Point Determination via Capillary Method.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 1008-91-9 [m.chemicalbook.com]

- 3. This compound | 1008-91-9 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. researchgate.net [researchgate.net]

1-(4-Pyridyl)piperazine CAS number 1008-91-9

An In-depth Technical Guide to 1-(4-Pyridyl)piperazine (CAS 1008-91-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, identified by CAS number 1008-91-9, is a heterocyclic organic compound featuring a pyridine ring linked to a piperazine moiety.[1] It serves as a crucial building block and versatile intermediate in the synthesis of a wide array of complex molecules.[2][3] Its structural properties make it a molecule of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, analytical methods, applications, and safety protocols, intended for professionals in research and development. In the pharmaceutical sector, it is a key component in the development of therapeutic agents, particularly those targeting neurological disorders such as anxiety and depression.[4][5] The compound has also been investigated for potential antimicrobial and anticancer properties.[3]

Chemical and Physical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1][3][4] It is known to be sensitive to air, necessitating storage under an inert atmosphere to maintain its stability.[3][6][7] Key physical and chemical data are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1008-91-9 | [2][3][4] |

| Molecular Formula | C₉H₁₃N₃ | [2][3][4] |

| Molecular Weight | 163.22 g/mol | [2][4] |

| IUPAC Name | 1-(pyridin-4-yl)piperazine | [8] |

| Synonyms | 4-Piperazinopyridine, 1-(4-Pyridinyl)piperazine | [3][4] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Purity (Assay) | ≥97.0% (GC) |[9] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Melting Point | 137-141 °C | [2][10] |

| Boiling Point | 195-200 °C @ 0.3 mmHg | [2][7][10] |

| Density (Predicted) | 1.081 ± 0.06 g/cm³ | [2][7][10] |

| pKa (Predicted) | 10.73 ± 0.10 | [3][7] |

| Solubility | Soluble in water and methanol | [2][3][6] |

| Sensitivity | Air Sensitive |[3][6][7] |

Synthesis and Manufacturing

The synthesis of this compound is a critical process for its application as a chemical intermediate. Various synthetic routes have been established, commonly involving the coupling of a pyridine derivative with piperazine.

General Synthesis Workflow

A common synthetic strategy is the nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction between a 4-halopyridine (e.g., 4-bromopyridine or 4-chloropyridine) and piperazine.

Caption: General workflow for the synthesis of this compound.

Example Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example of a palladium-catalyzed synthesis.

-

Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add 4-bromopyridine hydrochloride, piperazine (typically in excess), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).[2]

-

Solvent Addition: Add an anhydrous solvent, such as toluene or dimethyl sulfoxide (DMSO).[2]

-

Reaction Conditions: Heat the mixture with stirring. The reaction temperature and time are optimized based on the specific catalyst and reactants but typically range from 80-120 °C for several hours.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and wash with water and brine to remove inorganic salts and unreacted piperazine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure this compound.

Applications in Research and Development

The unique structure of this compound, combining a basic piperazine ring with an aromatic pyridine system, makes it a valuable scaffold in drug discovery and materials science.

-

Pharmaceutical Intermediate: It is a fundamental building block for a variety of active pharmaceutical ingredients (APIs).[3][4] Its derivatives are prominent in neuroscience, with applications in developing anti-anxiety, antidepressant, and antipsychotic medications.[4][11]

-

Neuroscience Research: The compound and its analogs are used as ligands to probe neurotransmitter systems, helping to elucidate the mechanisms of mood disorders and other neurological conditions.[4]

-

Bioactive Molecule Synthesis: It serves as a starting material for synthesizing molecules with diverse biological activities, including potential anticancer, antibacterial (e.g., Nocathiacin I analogs), and urease inhibitory properties.[3][9][12]

-

Agrochemicals: In the agrochemical industry, it is used to formulate more effective pesticides and herbicides.[4][5]

Caption: Role of this compound as a scaffold in drug discovery.

Analytical and Quality Control Methods

Ensuring the purity and identity of this compound is paramount for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is employed for comprehensive analysis.

Table 3: Common Analytical Techniques

| Technique | Purpose |

|---|---|

| Gas Chromatography (GC) | Purity assessment and quantification.[9] |

| High-Performance Liquid Chromatography (HPLC) | Purity determination, separation of impurities.[13][14] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation (¹H, ¹³C NMR).[8][15] |

| Infrared (IR) Spectroscopy | Identification of functional groups.[8][15] |

| Mass Spectrometry (MS) | Molecular weight confirmation, often coupled with GC or LC.[16] |

Example Protocol: Purity Determination by GC

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Standard analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling and storage are essential due to the hazardous nature of this compound.

Table 4: Hazard and Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | [9][17] |

| Signal Word | Danger | [17][18][19] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [8][18][19] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405 | [18][19] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials |[9][17] |

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[18][20]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[18][19]

-

Avoid contact with skin, eyes, and clothing.[20] Wash hands thoroughly after handling.[3]

Storage

-

Store in a tightly closed container in a cool, dry, and dark place.[6][20]

-

Recommended storage temperature is between 2-8 °C.[2][7][10]

-

The compound is air-sensitive; store under an inert gas like argon or nitrogen to prevent degradation.[2][6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[18][19]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[18]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[18][19]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[18][19]

References

- 1. CAS 1008-91-9: 1-(4-Pyridyl)-piperazine | CymitQuimica [cymitquimica.com]

- 2. This compound | 1008-91-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. 1008-91-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound = 97.0 GC 1008-91-9 [sigmaaldrich.com]

- 10. This compound CAS#: 1008-91-9 [m.chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 14. ptfarm.pl [ptfarm.pl]

- 15. scispace.com [scispace.com]

- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 17. This compound = 97.0 GC 1008-91-9 [sigmaaldrich.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. echemi.com [echemi.com]

- 20. tcichemicals.com [tcichemicals.com]

The Multifaceted Pharmacology of 1-(4-Pyridyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-pyridyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. These derivatives have demonstrated significant interactions with a variety of biological targets, primarily within the central nervous system. Their mechanisms of action are multifaceted, often involving modulation of key neurotransmitter systems, including serotonergic and dopaminergic pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound derivatives, focusing on their interactions with serotonin (5-HT₁ₐ, 5-HT₂ₐ), dopamine (D₂, D₃), histamine (H₃), and sigma (σ₁) receptors, as well as their inhibitory effects on the enzyme urease. Detailed experimental protocols for key assays, quantitative binding and functional data, and visualizations of signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

This compound is a versatile chemical building block used in the synthesis of numerous bioactive molecules.[1] Derivatives incorporating this scaffold have been investigated for a wide array of therapeutic applications, including as antipsychotics, antidepressants, anxiolytics, and agents for treating neurological disorders.[1][2] The pharmacological profile of these compounds is largely dictated by the nature of the substituents on the piperazine and pyridyl rings, which influences their affinity and selectivity for various receptors and enzymes. This guide will systematically dissect the mechanism of action of these derivatives at their primary biological targets.

Mechanism of Action at Key Biological Targets

The therapeutic effects of this compound derivatives are primarily attributed to their ability to modulate the activity of G-protein coupled receptors (GPCRs) and enzymes. A summary of their interactions with key targets is presented below.

Serotonin Receptors: 5-HT₁ₐ and 5-HT₂ₐ

Many this compound derivatives exhibit high affinity for serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes, which are crucial targets for antidepressant and antipsychotic drugs.[2][3]

2.1.1 5-HT₁ₐ Receptor Interaction

The 5-HT₁ₐ receptor is a Gi/o-coupled receptor that acts as both a presynaptic autoreceptor on serotonergic neurons and a postsynaptic heteroreceptor.[4] Activation of 5-HT₁ₐ receptors generally leads to neuronal hyperpolarization and reduced neuronal firing.[5] this compound derivatives can act as agonists, partial agonists, or antagonists at this receptor.[6]

Signaling Pathway: Upon agonist binding, the 5-HT₁ₐ receptor activates inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][8] The dissociated Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit N-type calcium channels.[4] Additionally, 5-HT₁ₐ receptor activation can modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[4][9]

Caption: 5-HT₁ₐ Receptor Signaling Pathway.

2.1.2 5-HT₂ₐ Receptor Interaction

The 5-HT₂ₐ receptor is a Gq/11-coupled receptor that is a primary target for atypical antipsychotic drugs.[3] Antagonism at this receptor is thought to contribute to the improved side-effect profile of these medications.

Signaling Pathway: Activation of the 5-HT₂ₐ receptor stimulates the Gαq protein, which in turn activates phospholipase C (PLC).[10][11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which phosphorylates various downstream targets to modulate neuronal activity.[10][12]

References

- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 6. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Unseen Core: A Technical Guide to the Biological Significance of 1-(4-Pyridyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a heterocyclic compound that serves as a foundational structural motif in modern medicinal chemistry.[1][2][3] While not typically exhibiting potent biological activity in its own right, its unique physicochemical properties and synthetic versatility make it a crucial starting point for the development of a wide array of biologically active molecules.[1][3][4][5] This technical guide delves into the core biological relevance of the this compound scaffold, focusing on its role in the synthesis of compounds targeting the central nervous system and other biological systems. We will explore the structure-activity relationships of its derivatives and provide detailed experimental protocols for assessing their biological activity.

The this compound Core: A Privileged Scaffold

The this compound moiety is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with multiple biological targets, particularly G-protein coupled receptors (GPCRs), through a combination of hydrogen bonding, and aromatic interactions. The pyridine ring can act as a hydrogen bond acceptor, while the piperazine ring provides a flexible linker that can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties.

While direct, potent biological activity of the unsubstituted this compound is not widely reported, its structural analogues have shown significant affinity for a range of receptors. The true value of this core lies in its utility as a versatile building block for creating more complex and potent therapeutic agents.[1][3][4][5]

Biological Activity of this compound Derivatives

The this compound core has been incorporated into a multitude of compounds with diverse biological activities. The following table summarizes the activity of selected derivatives, highlighting the broad therapeutic potential of this scaffold.

| Derivative Class | Target(s) | Observed Activity | Therapeutic Area |

| Arylalkylpiperazines | Serotonin (5-HT) Receptors | Agonism/Antagonism | Neurology, Psychiatry |

| Acylpiperazines | Platelet-Activating Factor (PAF) | Antagonism | Inflammation, Thrombosis |

| Phenylpiperazines | Dopamine (D2, D3, D4) Receptors | Antagonism/Partial Agonism | Schizophrenia, Parkinson's Disease |

| Pyrrolopyridine Derivatives | Dopamine D4 Receptor | High Affinity Antagonism | Neurology |

| Benzoylpiperazines | Cancer Cell Lines | Cytotoxicity | Oncology |

Key Experimental Protocols

The characterization of novel compounds derived from this compound relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Serotonin 5-HT2A Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Cell Membranes: From Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin.

-

Non-specific Ligand: Mianserin or another suitable 5-HT2A antagonist.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final concentration of 70-165 µg protein per well.[6] Homogenize briefly.

-

Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

25 µL Assay Buffer (for total binding) or 25 µL non-specific ligand (for non-specific binding).

-

25 µL of test compound dilution or vehicle.

-

50 µL of [3H]Ketanserin diluted in assay buffer (final concentration ~2.0 nM).[6]

-

100 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plate at 27°C for 60 minutes.[6]

-

Termination and Harvesting: Stop the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the filter-bound radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This functional assay measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on forskolin-stimulated cAMP production.

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor.[7]

-

Stimulant: Forskolin.

-

Assay Buffer: As recommended by the cell line provider or assay kit.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well microplates.

-

Plate Reader: Capable of detecting the signal from the chosen cAMP detection kit.

Procedure:

-

Cell Plating: Seed the cells in microplates at a predetermined density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Agonist Mode:

-

Add the test compound to the cells and incubate for a specified time.

-

Add forskolin to all wells except the basal control.

-

Incubate to stimulate cAMP production.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compound.

-

Add a known D2 receptor agonist (e.g., quinpirole) followed by forskolin.

-

Incubate to stimulate cAMP production.

-

-

Detection: Lyse the cells (if required by the kit) and measure intracellular cAMP levels according to the manufacturer's protocol.

-

Data Analysis:

-

For agonists, calculate the EC50 value from the dose-response curve.

-

For antagonists, calculate the IC50 value from the inhibition of the agonist response.

-

In Vivo Behavioral Assessment: Mouse Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity of novel compounds.

Materials:

-

Animals: Male mice (e.g., C57BL/6), 8-10 weeks old.[8]

-

Test Compound: Dissolved or suspended in a suitable vehicle.

-

Vehicle Control.

-

Positive Control: A known antidepressant (e.g., fluoxetine).

-

Cylindrical Beakers: (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video Recording and Analysis System (optional but recommended).

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Dosing: Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30-60 minutes).

-

Test Session:

-

Gently place each mouse individually into a beaker of water for a 6-minute session.

-

Record the entire session for later analysis.

-

-

Behavioral Scoring:

-

The primary measure is immobility time, defined as the time the mouse spends floating or making only minimal movements to keep its head above water.

-

Typically, the first 2 minutes of the test are considered a habituation period, and immobility is scored during the last 4 minutes.

-

-

Data Analysis: Compare the immobility time of the test compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests antidepressant-like activity.

Visualizing Experimental Workflows and Molecular Relationships

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the study of this compound and its derivatives.

Conclusion

This compound stands as a testament to the importance of foundational scaffolds in medicinal chemistry. While its intrinsic biological activity may be limited, its role as a versatile and synthetically accessible building block is undeniable. The diverse array of potent and selective molecules that have been developed from this core highlights its significance in the ongoing quest for novel therapeutics, particularly in the realm of neuroscience. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals seeking to leverage the power of the this compound scaffold in their own discovery programs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1008-91-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 1008-91-9 [chemicalbook.com]

- 4. This compound = 97.0 GC 1008-91-9 [sigmaaldrich.com]

- 5. This compound CAS#: 1008-91-9 [m.chemicalbook.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. uthsc.edu [uthsc.edu]

1-(4-Pyridyl)piperazine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Abstract

The 1-(4-Pyridyl)piperazine moiety is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.[1] Its unique combination of a pyridine ring and a piperazine nucleus imparts favorable physicochemical properties, such as aqueous solubility and the ability to modulate basicity, which are critical for drug design.[1] The piperazine ring's two nitrogen atoms offer versatile points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2] This guide provides a comprehensive overview of this compound as a key building block in organic synthesis, detailing its physicochemical properties, common synthetic routes, key chemical transformations, and its application in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to serve as a practical resource for scientists in drug discovery and development.

Physicochemical and Structural Properties

This compound is a white to light yellow crystalline solid.[3] Its structural features include a pyridine ring, which is a weak base, and a piperazine ring, which contains two secondary amine groups with different basicities. The nitrogen atom within the pyridine ring and the two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group of the piperazine is a hydrogen bond donor. These characteristics contribute to its utility in creating molecules with desirable pharmacokinetic profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1008-91-9 | [4][5] |

| Molecular Formula | C₉H₁₃N₃ | [4][5] |

| Molecular Weight | 163.22 g/mol | [4][5] |

| Melting Point | 137-141 °C | [6][7] |

| Boiling Point | 195-200 °C at 0.3 mmHg | [5][6] |

| Appearance | White to light yellow powder/crystal | [3] |

| Solubility | Soluble in water and methanol | [6] |

| pKa (Predicted) | 10.73 ± 0.10 |

Synthesis of the this compound Core

The most common and industrially scalable method for synthesizing the this compound scaffold is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide (commonly chlorine) from the 4-position of the pyridine ring by one of the nitrogen atoms of piperazine.

Caption: General workflow for the synthesis of this compound via SNAr.

Detailed Experimental Protocol: Synthesis via SNAr

The following protocol is a representative procedure adapted from the synthesis of similar pyridylpiperazine derivatives.[8]

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Piperazine (excess, e.g., 5.0 eq)

-

Acetonitrile (solvent)

-

Potassium carbonate (base, optional, may be used with piperazine salts)

Procedure:

-

To a round-bottom flask, add 2-chloro-3-nitropyridine and acetonitrile.

-

Add an excess of piperazine to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel, using a solvent system such as dichloromethane/methanol to afford the pure 1-(3-nitro-2-pyridyl)piperazine product.[8] A similar procedure can be applied using 4-chloropyridine as the starting material.

Key Synthetic Transformations

The this compound scaffold serves as a versatile building block for further functionalization, primarily at the secondary amine (N-4) of the piperazine ring. The most common derivatizations are N-alkylation and N-acylation, which allow for the introduction of a wide variety of substituents to explore SAR.

Caption: Key synthetic derivatizations of the this compound core.

Representative Protocol: N-Alkylation

This general procedure describes the mono-alkylation of the piperazine ring.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide, 1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

-

Dissolve this compound in anhydrous DMF or CH₃CN in a round-bottom flask.

-

Add potassium carbonate to the mixture.

-

Add the alkyl halide dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction, pour it into cold water, and extract the product with a suitable organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-alkylated derivative.

Representative Protocol: N-Acylation

This protocol describes the formation of an amide bond using a carboxylic acid and a coupling agent.

Materials:

-

This compound (1.0 eq)

-

Carboxylic acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

-

1-Hydroxybenzotriazole (HOBt, 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dichloromethane (DCM) or DMF

Procedure:

-

In a flask, dissolve the carboxylic acid in anhydrous DCM.

-

Add EDC and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve this compound and the base (TEA or DIPEA) in DCM.

-

Add the piperazine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the pure N-acyl product.

Applications in Drug Discovery

The this compound scaffold is a component of several clinically investigated therapeutic agents. Its presence often contributes to targeting central nervous system (CNS) receptors and transporters.

Case Study 1: Etamicastat (Dopamine β-Hydroxylase Inhibitor)

Etamicastat (BIA 5-453) is a peripherally selective inhibitor of dopamine β-hydroxylase (DBH), an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, etamicastat reduces norepinephrine levels, which can lead to a decrease in blood pressure, making it a potential treatment for hypertension and heart failure.

Caption: Mechanism of action of Etamicastat in the norepinephrine synthesis pathway.

The inhibitory activity of etamicastat and its primary metabolites against DBH has been quantified, demonstrating their potency.

Table 2: Inhibitory Concentration (IC₅₀) of Etamicastat and its Metabolites against Dopamine β-Hydroxylase (DBH)

| Compound | IC₅₀ (nM) |

| Etamicastat | 107 |

| BIA 5-965 (Oxidized metabolite) | 306 |

| BIA 5-998 (Deaminated/Oxidized) | 629 |

| BIA 5-961 (N-acetylated) | 427 |

Case Study 2: Liafensine (Triple Reuptake Inhibitor)

Liafensine (BMS-820836) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that was developed for the treatment of major depressive disorder. It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the synaptic concentrations of these key neurotransmitters.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Exploring Novel Derivatives of 1-(4-Pyridyl)piperazine: A Technical Guide for Drug Development Professionals

The 1-(4-pyridyl)piperazine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of therapeutic agents.[1][2] Its unique physicochemical properties allow for the modulation of various biological targets, making it a focal point in the development of drugs for neurological disorders, cancer, and infectious diseases.[1][3][4] This guide provides an in-depth overview of novel derivatives of this compound, detailing their synthesis, structure-activity relationships (SAR), and biological activities. It includes comprehensive experimental protocols and visual workflows to support researchers and scientists in advancing the discovery and development of next-generation therapeutics based on this core structure.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives is typically achieved through well-established methodologies, primarily involving the formation of the C-N bond between the piperazine ring and the pyridine moiety. The two most common and effective approaches are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.[5]

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of a piperazine derivative with an activated pyridyl halide, typically 4-chloropyridine, in the presence of a base. The electron-withdrawing nature of the pyridine nitrogen facilitates the nucleophilic attack by the piperazine nitrogen.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a versatile route for forming the C-N bond. It involves the reaction of a piperazine with a pyridyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. This method is often preferred for its broad substrate scope and milder reaction conditions.[6]

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of novel this compound derivatives, starting from the core scaffold formation and proceeding to subsequent modifications.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a multitude of biological activities, demonstrating the scaffold's versatility.

Dopamine Receptor Ligands

The 1-phenyl-4-(4-pyridinyl)piperazine scaffold is a well-established pharmacophore for dopamine D2 and D3 receptor ligands, which are key targets for antipsychotic medications.[5][7] Structural modifications significantly impact binding affinity (Ki) and selectivity. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of 1-Phenyl-4-(4-pyridinyl)piperazine Analogs for Dopamine Receptors [7]

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |

|---|---|---|---|---|---|

| 1 | 2-OCH₃ | H | 40 | 0.3 | 133 |

| 2 | 2,3-diCl | H | 53 | 0.9 | 59 |

| 3 | 2-F | Butyl | 349 | 96 | 3.6 |

| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 |

| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |

Data sourced from BenchChem, citing peer-reviewed literature.[7]

Anticancer Activity

Certain novel pyridylpiperazine derivatives have demonstrated significant anticancer properties. For instance, a series of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides incorporating a piperazine linker has been evaluated for in vitro anticancer activity.

Table 2: Anticancer Activity of Pyridine-3-sulfonylurea Derivatives [8]

| Compound ID | R (Aryl Isocyanate) | X (Piperazine Substituent) | Cell Line Panel | Mean GI₅₀ (µM) |

|---|---|---|---|---|

| 21 | 4-chlorophenyl | 3,4-dichlorophenyl | Leukemia | 13.6 |

| Colon Cancer | 14.9 |

| | | | Melanoma | 14.9 |

GI₅₀: Concentration causing 50% growth inhibition.

Urease Inhibitors

To address infections caused by urease-producing pathogens, derivatives of 1-(3-nitropyridin-2-yl)piperazine have been synthesized and evaluated as urease inhibitors. Several compounds exhibited significantly greater potency than the standard inhibitor, thiourea.[9][10]

Table 3: Urease Inhibitory Activity of Pyridylpiperazine Derivatives [10]

| Compound ID | Structure | IC₅₀ (µM) |

|---|---|---|

| Thiourea (Standard) | - | 23.2 ± 11.0 |

| Compound 3 (Precursor) | 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 |

| Compound 5b | N-(2-methylphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 2.0 ± 0.73 |

| Compound 7e | N-(4-ethoxyphenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide | 2.24 ± 1.63 |

IC₅₀: Half-maximal inhibitory concentration.

Other Biological Activities

The piperazine scaffold is associated with a broad spectrum of biological activities, and this compound is no exception. Derivatives have been explored as:

-

Selective Serotonin Reuptake Inhibitors (SSRIs) for antidepressant applications.[11]

-

Anti-inflammatory Agents .[3]

-

Ferroptosis Inhibitors for cardiovascular diseases.[14]

Key Experimental Protocols

Detailed and reproducible experimental protocols are critical for drug discovery and development. The following sections outline methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis: Buchwald-Hartwig Amination[6]

This protocol describes a general procedure for the palladium-catalyzed synthesis of 1-Aryl-4-(4-pyridyl)piperazine.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene derivative)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.015 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon. Add anhydrous toluene (10 mL) via syringe.

-

Reaction: Heat the mixture at 100 °C under an argon atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Assay: Competitive Radioligand Binding Assay[8]

This assay determines the binding affinity (Ki) of a test compound for a specific receptor, such as the dopamine D3 receptor.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, incubate cell membranes expressing the target receptor, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.

-

Equilibrium: Allow the reaction to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Analysis: Plot the percentage of inhibition versus the test compound concentration to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.

Biological Assay: Urease Inhibition (Indophenol Method)[11]

This spectrophotometric assay measures the amount of ammonia produced by urease activity.

Procedure:

-

Pre-incubation: Mix the enzyme (Jack bean urease) solution with varying concentrations of the test compound and incubate for 15 minutes.

-

Reaction Initiation: Add a urea solution to the mixture to start the enzymatic reaction. Incubate at 30 °C for 10 minutes.

-

Color Development: Stop the reaction and initiate color development by adding phenol reagent (phenol and sodium nitroprusside) followed by alkali reagent (sodium hypochlorite and sodium hydroxide).

-

Measurement: Incubate for 30 minutes at room temperature for color development. Measure the absorbance of the resulting indophenol blue color at 630 nm.

-

Calculation: Calculate the percentage of urease inhibition relative to a control without an inhibitor. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for elucidating their mechanism of action.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[7] Activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect.

This pathway is fundamental for assessing the functional activity (agonist vs. antagonist) of novel D3 receptor ligands. Functional assays, such as cAMP measurement assays, are employed to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) of the compounds.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 97.0 GC 1008-91-9 [sigmaaldrich.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. jetir.org [jetir.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 1-(4-Pyridyl)piperazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 1-(4-Pyridyl)piperazine. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. The information presented herein is primarily derived from Safety Data Sheets (SDS) and pertains to its classification as a corrosive substance. Data on other toxicological endpoints are notably absent.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(1-Piperazinyl)pyridine, N-(4-Pyridyl)piperazine |

| CAS Number | 1008-91-9 |

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in water and methanol |

Hazard Identification and Classification

This compound is classified as a corrosive substance. The primary and most significant health hazard is its ability to cause severe skin burns and serious eye damage.[1][2][3][4][5][6]

GHS Classification:

Hazard Statements:

Precautionary Statements:

-

Prevention: P260, P264, P280

-

Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363

-

Storage: P405

-

Disposal: P501

Toxicological Data

A thorough review of scientific literature and toxicological databases reveals a lack of specific data for this compound across all major toxicological endpoints. Safety Data Sheets consistently report "no data available" for the following:[1][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): No quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values are available.[1]

-

Chronic Toxicity: No studies on the effects of repeated or long-term exposure have been identified.

-

Genotoxicity: There is no available data on the potential of this compound to cause genetic mutations.

-

Carcinogenicity: No studies have been conducted to evaluate the carcinogenic potential of this compound.[4]

-

Reproductive and Developmental Toxicity: The effects of this compound on fertility and embryonic development have not been studied.[4]

-

Specific Target Organ Toxicity (Single and Repeated Exposure): No data is available to identify specific target organs for toxicity.[4]

-

Neurotoxicity: While the parent compound, piperazine, has known neurotoxic effects, no specific studies on the neurotoxicity of the 1-(4-pyridyl) derivative were found.[7][8][9][10][11]

-

Hepatotoxicity: No specific data on liver toxicity is available. A study on other piperazine derivatives (designer drugs) indicated a potential for hepatotoxicity through the upregulation of cholesterol biosynthesis enzymes, but this cannot be directly extrapolated to this compound without specific studies.[12]

Toxicological Profile of the Parent Compound: Piperazine

While not directly applicable to this compound, the toxicological profile of the parent compound, piperazine, can provide some context for potential hazards. It is crucial to note that the addition of the pyridyl group can significantly alter the toxicological properties.

Summary of Piperazine Toxicity:

| Endpoint | Summary of Findings on Piperazine |

| Acute Oral Toxicity | Low acute toxicity. LD50 in rats is approximately 2600 mg/kg bw.[2] |

| Acute Dermal Toxicity | Low acute dermal toxicity. Dermal LD50 in rabbits is estimated to be 8300 mg/kg bw.[2] |

| Skin Irritation/Corrosion | Corrosive to the skin.[2] |

| Eye Irritation | Causes serious eye damage. |

| Sensitization | Classified as a skin and respiratory sensitizer.[2] |

| Reproductive/Developmental Toxicity | Classified as suspected of damaging fertility or the unborn child (Category 2).[2] |

| Neurotoxicity | Neurotoxic effects, including ataxia and convulsions, have been reported in humans, particularly at high doses or in cases of renal impairment.[7][8][9][10][11] The proposed mechanism involves GABA receptor antagonism.[7] |

| Genotoxicity | Generally not considered genotoxic, though its nitrosation products can be mutagenic.[7] |

| Carcinogenicity | Available data are inadequate to evaluate its carcinogenic risk.[7] |

Experimental Protocols

Due to the absence of specific toxicological studies for this compound, no experimental protocols can be cited. For general guidance on the methodologies that would be employed to assess the toxicological profile of a chemical substance, researchers can refer to the OECD Guidelines for the Testing of Chemicals.

Visualizations

General Workflow for Toxicological Assessment

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound. This represents the standard process that would be followed to generate the data that is currently unavailable.

Conclusion and Recommendations

The current toxicological profile of this compound is severely limited. Its classification as a corrosive substance that causes severe skin burns and eye damage is well-established. However, there is a critical lack of data regarding its systemic toxicity.

For researchers, scientists, and drug development professionals working with this compound, the following is recommended:

-

Handle with Extreme Caution: Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and protective clothing, is mandatory.

-

Assume Potential for Systemic Toxicity: In the absence of data, it is prudent to assume that the compound may possess other toxicological properties, potentially similar to or modified from the parent piperazine molecule.

-

Need for Further Research: There is a clear and urgent need for comprehensive toxicological evaluation of this compound. This should include studies on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity to fully characterize its safety profile.

This guide will be updated as new toxicological data for this compound becomes available in the peer-reviewed scientific literature.

References

- 1. echemi.com [echemi.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. This compound | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-(4-吡啶基)哌嗪 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 6. molekula.com [molekula.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Neurotoxic side-effects of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Piperazine neurotoxicity: "worm wobble" - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Piperazine citrate induced myoclonus in a child - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(4-Pyridyl)piperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Pyridyl)piperazine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, combining a pyridine ring and a piperazine moiety, make it a valuable building block for the synthesis of a diverse range of bioactive molecules.[1][2] This privileged structure is present in numerous compounds investigated for various therapeutic applications, including oncology, neuroscience, and infectious diseases.[3][4] The piperazine ring's basicity and conformational flexibility allow for favorable pharmacokinetic properties, while the pyridine moiety offers opportunities for various chemical modifications to modulate biological activity.[3]

These application notes provide a comprehensive overview of the use of this compound in medicinal chemistry, including synthetic protocols, quantitative biological data, and detailed experimental procedures for evaluating the activity of its derivatives.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound, highlighting their potential in different therapeutic areas.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values are key indicators of their potency.

| Derivative/Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 | [5] |

| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | 1.35 | [5] |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Various Breast Cancer Lines | Breast Cancer | 0.31–120.52 | [6] |

| Piperazine amide derivative 3 | MDA-MB-231 | Breast Cancer | 11.3 | [7] |

| Benzothiazole-piperazine derivative 1h | HUH-7, MCF-7, HCT-116 | Liver, Breast, Colorectal Cancer | Active (Specific IC50 not provided) | [8] |

| Benzothiazole-piperazine derivative 1j | HUH-7, MCF-7, HCT-116 | Liver, Breast, Colorectal Cancer | Active (Specific IC50 not provided) | [8] |

| Piperazine-containing organo-iron complex | SK-OV-3 | Ovarian Cancer | < 10 µg/mL (GI50) | [9] |

| Thiosemicarbazone-piperazine copper(II) complex 19b | LS174 | Colon Cancer | 16.4 | [9] |

| Benzosuberone-piperazine hybrid 57 | HeLa, MDA-MB-231, A549, MIAPACA | Cervical, Breast, Lung, Pancreatic Cancer | 0.010–0.097 | [9] |

Urease Inhibitory Activity

This compound derivatives have been investigated as inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori.

| Derivative/Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | 2.0 ± 0.73 | 23.2 ± 11.0 | [10][11] |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | 2.24 ± 1.63 | 23.2 ± 11.0 | [10][11] |

| Piperazine-based semicarbazone derivative 5m | 3.95 | 22 | [12] |

| Piperazine-based semicarbazone derivative 5o | 4.05 | 22 | [12] |

| Pyridylpiperazine-based carbodithioate 5j | 5.16 ± 2.68 | 23 ± 0.03 | [13] |

| General Piperazine derivatives | 1.1 ± 0.01 - 33.40 ± 1.50 | 21.30 ± 1.10 | [14] |

Receptor Binding Affinity for CNS Targets

The affinity of this compound derivatives for dopamine and serotonin receptors is crucial for their potential as antipsychotic and antidepressant agents. The inhibition constant (Ki) is a measure of this affinity.

| Derivative/Compound | Receptor | Radioligand | Ki (nM) | Reference |

| Phenylpiperazine-hydantoin derivative 14 | α1-Adrenergic Receptors | Not Specified | 11.9 | [15] |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4 ) | 5-HT1A | Not Specified | 0.78 | [16] |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7 ) | 5-HT1A | Not Specified | 0.57 | [16] |

| Condensed quinoline derivative 5b | 5-HT3 | Not Specified | Subnanomolar | [17] |

Experimental Protocols

Synthesis of this compound Derivatives

A common method for the synthesis of N-arylpiperazines is the Nucleophilic Aromatic Substitution (SNAr) reaction.

Protocol 1: Synthesis of 1-(3-nitropyridin-2-yl)piperazine [10]

Materials:

-

2-chloro-3-nitropyridine

-

Piperazine

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-